5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a bromine atom, a methoxy group, and a methyl group attached to a benzamide core, along with a piperazine ring substituted with a methylsulfonyl group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The benzamide core is formed by reacting the brominated and methoxylated intermediate with 4-(4-methylsulfonyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of sulfonyl groups to sulfides or thiols.
Scientific Research Applications
5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein’s function, resulting in therapeutic effects. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide: Lacks the methyl group at the 3-position.
2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide: Lacks the bromine atom.
5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl)piperazinyl]benzamide: Lacks the phenyl group attached to the piperazine ring.
Uniqueness
The presence of the bromine atom, methoxy group, and methyl group in 5-bromo-2-methoxy-3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. These features distinguish it from similar compounds and contribute to its potential as a versatile molecule in scientific research and drug development.
Properties
Molecular Formula |
C20H24BrN3O4S |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H24BrN3O4S/c1-14-12-15(21)13-18(19(14)28-2)20(25)22-16-4-6-17(7-5-16)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,25) |
InChI Key |
BRIIAJUUYKBFES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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